

NF546: A Technical Guide to a Selective P2Y11 Receptor Agonist

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Compound of Interest

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This document provides a comprehensive technical overview of **NF546**, a non-nucleotide agonist for the P2Y11 receptor. It details its pharmacological properties, selectivity profile, associated signaling pathways, and key experimental protocols for its use in research settings.

Introduction to NF546

The P2Y11 receptor is a G-protein coupled receptor (GPCR) activated by extracellular adenosine 5'-triphosphate (ATP). It is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively. This dual signaling capacity implicates P2Y11 in a variety of physiological processes, particularly in the immune system. The study of P2Y11 has been historically challenged by a lack of selective ligands. **NF546**, a suramin analogue, has emerged as a critical pharmacological tool, being a relatively selective, non-nucleotide agonist of the P2Y11 receptor.^{[1][2][3]}

Pharmacological Profile and Data

NF546 is characterized as a potent and selective agonist for the human P2Y11 receptor. Its primary value lies in its ability to activate this receptor with greater selectivity compared to the endogenous ligand ATP, which activates multiple P2Y and P2X subtypes.

2.1 Potency and Efficacy

NF546 is a full agonist at the P2Y11 receptor with a reported potency (pEC50) of 6.27.[1][4][5][6] This makes it a valuable tool for eliciting P2Y11-mediated responses in various experimental systems. It is only about 2.5-fold less potent than the natural agonist ATP at the P2Y11 receptor.[2]

2.2 Selectivity Profile

While **NF546** is considered selective for P2Y11, it can activate other P2Y receptors, particularly at higher concentrations.[3] Its selectivity is significantly better than that of ATP. The compound shows minimal to no activity at several P2X receptor subtypes.[2] All quantitative data on its potency and selectivity are summarized in the tables below.

Table 1: Potency of **NF546** at P2Y Receptor Subtypes

Receptor Subtype	Assay Type	Potency (pEC50)	Efficacy	Reference
P2Y11	Calcium Mobilization	6.27 ± 0.07	Full Agonist	[2]
P2Y11	cAMP Accumulation	Not explicitly quantified in snippets, but activity confirmed.	Agonist	[2][7]
P2Y1	Calcium Mobilization	Inactive/Very Low	-	[1][2][6]
P2Y2	Calcium Mobilization	4.82	Full Agonist	[2]
P2Y4	Calcium Mobilization	Inactive/Very Low	-	[1][2][6]
P2Y6	Calcium Mobilization	Active, pEC50 not specified	Agonist	[2][3]

| P2Y12 | Calcium Mobilization | Active, lesser extent than P2Y11 | Partial Agonist |[2][3] |

Table 2: Selectivity of **NF546** over other Purinergic Receptors

Receptor Subtype	Effect of NF546 (up to 3 μ M)	Reference
P2X1	No effect	[2]
P2X2	No effect	[2]

| P2X2/3 | No effect |[2] |

2.3 Off-Target Activity

It is important to note that **NF546** has been identified as an inhibitor of the DNA-binding activity of High Mobility Group A2 (HMGA2) with an IC₅₀ of 5.49 μ M.[4][5] This should be a consideration in experimental design and data interpretation, particularly at higher concentrations of the compound.

Signaling Pathways Activated by NF546

Activation of the P2Y₁₁ receptor by **NF546** initiates two primary signaling cascades through its coupling with Gq/11 and Gs proteins.

- **Gq/11 Pathway:** This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
- **Gs Pathway:** This pathway stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating cellular functions. In T-cells, the cAMP/PKA pathway appears to be the primary route for **NF546**-mediated signaling.[7]

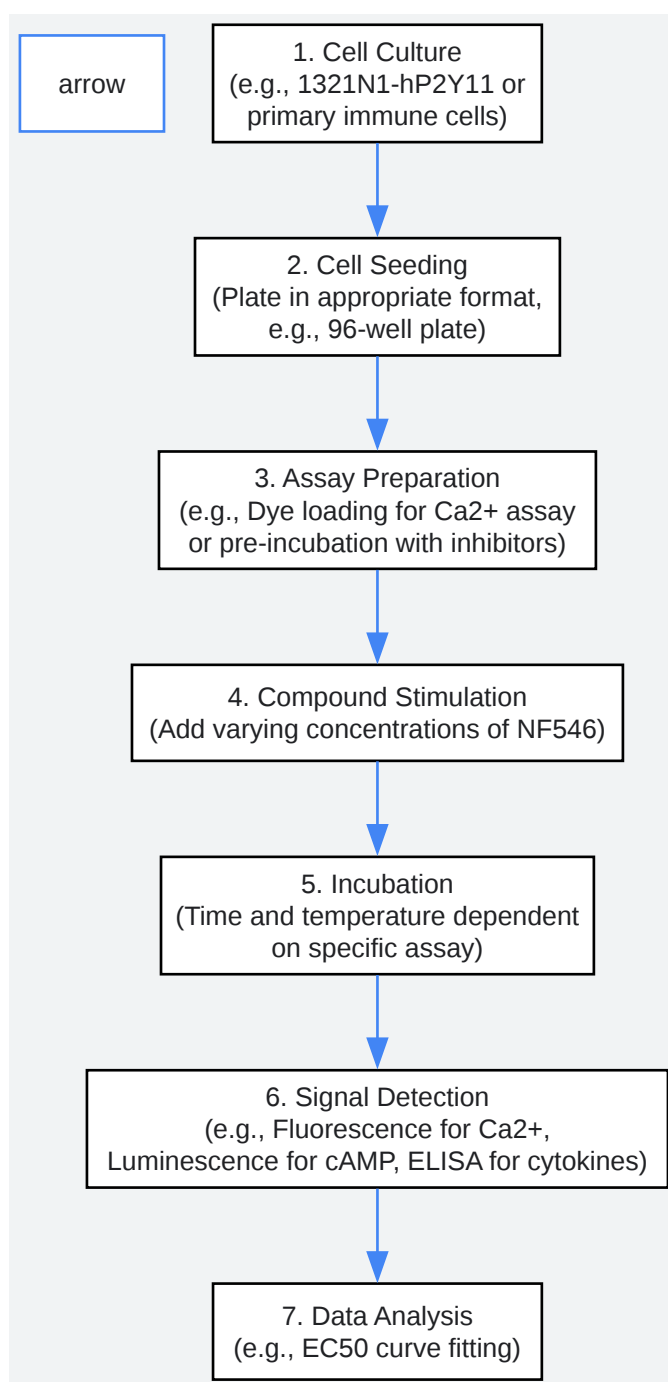
P2Y₁₁ receptor dual signaling pathways activated by **NF546**.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of **NF546** activity. Below are protocols for key functional assays.

4.1 General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the pharmacological activity of **NF546** on a target cell line.



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A generalized workflow for in-vitro cell-based assays using **NF546**.

4.2 Calcium Mobilization Assay

This protocol is designed to measure **NF546**-induced intracellular calcium release in cells recombinantly expressing the P2Y11 receptor (e.g., 1321N1 human astrocytoma cells).

- Objective: To determine the potency (EC₅₀) of **NF546** by measuring changes in intracellular Ca²⁺.
- Materials:
 - 1321N1 cells stably expressing human P2Y11.
 - Culture medium (e.g., DMEM with 10% FBS).
 - Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
 - Pluronic F-127.
 - **NF546** stock solution (e.g., 10 mM in water).
 - 96-well black, clear-bottom microplates.
 - Fluorescence plate reader (e.g., FLIPR, FlexStation).
- Methodology:
 - Cell Plating: Seed 1321N1-hP2Y11 cells into 96-well plates at a density that yields a confluent monolayer on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.
 - Dye Loading: Prepare a loading buffer by dissolving Fluo-4 AM (e.g., 2 μM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

- Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
- Incubate the plate for 60 minutes at 37°C in the dark.
- Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
- Compound Preparation: Prepare a serial dilution of **NF546** in HBSS at 2x the final desired concentration.
- Signal Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.
- Establish a stable baseline reading for 15-30 seconds.
- Add 100 µL of the 2x **NF546** dilutions to the corresponding wells.
- Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.
- Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against the logarithm of the **NF546** concentration and fit the data to a four-parameter logistic equation to determine the pEC50.

4.3 IL-8 Release Assay from Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol measures a functional, downstream consequence of P2Y11 activation by **NF546**.
[\[1\]](#)

- Objective: To quantify the release of the pro-inflammatory cytokine IL-8 from primary human immune cells following stimulation with **NF546**.
- Materials:
 - Human peripheral blood mononuclear cells (PBMCs).
 - Recombinant human GM-CSF and IL-4.

- Culture medium (e.g., RPMI-1640 with 10% FBS).
- **NF546** stock solution.
- 24-well culture plates.
- Human IL-8 ELISA kit.
- Methodology:
 - Generation of mo-DCs: Isolate monocytes from PBMCs by plastic adhesion or magnetic cell sorting (CD14+).
 - Culture the monocytes in RPMI-1640 supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to differentiate them into immature mo-DCs.
 - Cell Stimulation: Re-plate the mo-DCs in fresh medium in 24-well plates.
 - Add **NF546** to the wells at the desired final concentration (e.g., 100 μ M).^{[1][6]} Include an untreated control group.
 - Incubate the cells for 24 hours at 37°C, 5% CO₂.^{[1][6]}
 - Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
 - IL-8 Quantification: Measure the concentration of IL-8 in the collected supernatants using a commercial human IL-8 ELISA kit, following the manufacturer's instructions.
 - Data Analysis: Compare the concentration of IL-8 in the supernatants from **NF546**-treated cells to that from untreated control cells.

Research Applications and Considerations

NF546 is a valuable probe for elucidating the role of P2Y₁₁ in various physiological and pathological contexts. It has been used to:

- Investigate immune modulation, including cytokine release from dendritic cells and the regulation of T lymphocyte migration.[1][7][8]
- Explore the role of P2Y11 in vascular function, where its activation can promote vasorelaxation and mitigate oxidative stress.[9][10]
- Study protective mechanisms in cardiac cells against hypoxia/reoxygenation injury.[9]

Considerations for Use:

- **Selectivity:** While selective, **NF546** can activate P2Y2 and P2Y6 receptors at higher concentrations.[2][3] The use of appropriate controls, such as cell lines lacking P2Y11 or the use of a P2Y11-selective antagonist (e.g., NF340), is recommended to confirm that the observed effects are P2Y11-mediated.[10]
- **Species Specificity:** The P2Y11 receptor gene is not present in rodents, which is a major consideration for in vivo studies. Research often relies on human cells or animal models expressing a "P2Y11-like receptor".[3]
- **Off-Target Effects:** The inhibitory effect on HMGA2 should be considered when interpreting results, especially in studies related to gene transcription and cell proliferation.[4][5]

Conclusion

NF546 is a potent and relatively selective non-nucleotide agonist of the P2Y11 receptor. Its commercial availability and well-characterized pharmacology have made it an indispensable tool for the scientific community. By enabling the specific activation of P2Y11, **NF546** facilitates the investigation of its complex roles in immunology, cardiovascular physiology, and beyond. A thorough understanding of its selectivity profile, signaling mechanisms, and potential off-target activities, as outlined in this guide, is essential for its effective and appropriate use in research.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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